molecular formula C6H12N6O2 B14644595 2,2'-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) CAS No. 55664-98-7

2,2'-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide)

Cat. No.: B14644595
CAS No.: 55664-98-7
M. Wt: 200.20 g/mol
InChI Key: NBHBGHGRRAYZOQ-UHFFFAOYSA-N
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Description

2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a butane backbone with two hydrazine-1-carboxamide groups attached at the 2 and 3 positions, forming a diylidene linkage. The presence of hydrazine and carboxamide functionalities makes it a versatile molecule for coordination chemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) typically involves the reaction of butane-2,3-dione with hydrazinecarboxamide. The reaction is carried out in an ethanol solvent, often in the presence of a base such as triethylamine to facilitate the formation of the diylidene linkage. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The hydrazine groups can be oxidized to form corresponding azo compounds.

    Reduction: The diylidene linkage can be reduced to yield hydrazine derivatives.

    Substitution: The hydrazine and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the hydrazine or carboxamide groups.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazine or carboxamide derivatives.

Scientific Research Applications

2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) involves its ability to chelate metal ions through the nitrogen atoms of the hydrazine and carboxamide groups. This chelation can inhibit the activity of metalloenzymes or disrupt metal-dependent biological processes. The compound can also interact with nucleophiles and electrophiles, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Butane-2,3-diylidene)di(hydrazine-1-carboxamide) is unique due to its specific combination of hydrazine and carboxamide functionalities, which provide distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

55664-98-7

Molecular Formula

C6H12N6O2

Molecular Weight

200.20 g/mol

IUPAC Name

[3-(carbamoylhydrazinylidene)butan-2-ylideneamino]urea

InChI

InChI=1S/C6H12N6O2/c1-3(9-11-5(7)13)4(2)10-12-6(8)14/h1-2H3,(H3,7,11,13)(H3,8,12,14)

InChI Key

NBHBGHGRRAYZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)C(=NNC(=O)N)C

Origin of Product

United States

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